molecular formula C17H12ClFN2O2 B2949489 N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide CAS No. 1798662-12-0

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Cat. No. B2949489
CAS RN: 1798662-12-0
M. Wt: 330.74
InChI Key: MPLPEIVDDUNGKK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide, also known as CMF-019, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMF-019 is a member of the oxazole family of compounds, which are known to exhibit a range of biological activities.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

One of the key areas of research involving N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide focuses on the synthesis techniques and the exploration of its chemical properties. Studies have detailed efficient synthetic routes to create oxazole derivatives, highlighting the compound's role in the development of novel chemical entities. For instance, Vijay Kumar et al. (2012) described an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization, showcasing the compound's synthetic versatility and potential for further chemical modifications (Vijay Kumar et al., 2012).

Potential Therapeutic Applications

Research has also delved into the potential therapeutic applications of N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide derivatives. Studies have explored its utility in designing compounds with significant biological activities, such as antimicrobial, anticancer, and enzyme inhibition properties. For example, a study by Desai et al. (2011) synthesized derivatives showing in vitro antibacterial and antifungal activities, suggesting the compound's potential as a base for developing new antimicrobial agents (Desai et al., 2011).

Novel Drug Candidates and Pharmacological Studies

The compound and its derivatives have been investigated as novel drug candidates, with studies assessing their pharmacological profiles. Research efforts have aimed at evaluating the efficacy of these compounds in various disease models, including cancer and neurodegenerative disorders. For instance, Hao et al. (2017) synthesized a compound showing inhibitory effects on cancer cell proliferation, highlighting the potential for anticancer drug development (Hao et al., 2017).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-10-2-7-14(13(18)8-10)21-16(22)17-20-9-15(23-17)11-3-5-12(19)6-4-11/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLPEIVDDUNGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide

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